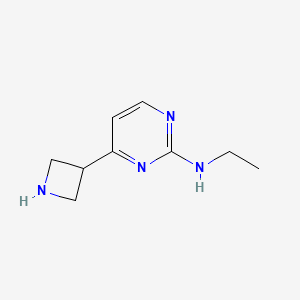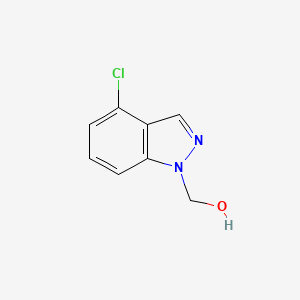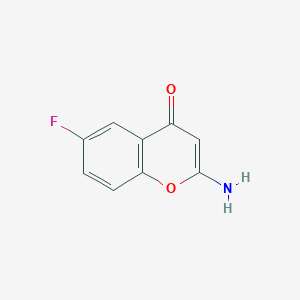
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound features a methyl ester group at the 2-position and a 3-hydroxypropyl group at the 4-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 3-Hydroxypropyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on a 3-hydroxypropyl precursor reacts with the pyrrole ring.
Esterification: The carboxyl group at the 2-position of the pyrrole ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of a primary alcohol from the ester group.
Substitution: Various substituted pyrroles depending on the electrophile used.
科学的研究の応用
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- Methyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Methyl 4-(3-hydroxypropyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate
Uniqueness: Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the hydroxypropyl and ester groups, which can influence its reactivity and interactions. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)8-5-7(6-10-8)3-2-4-11/h5-6,10-11H,2-4H2,1H3 |
InChIキー |
LJIMLNOWTBHMLY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CN1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)

![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)








